molecular formula C13H17Cl2N3O2 B11787175 methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride

methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride

Cat. No.: B11787175
M. Wt: 318.20 g/mol
InChI Key: YLGBVXLIEJJHEY-XRIOVQLTSA-N
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Description

(S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzimidazole core, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate diamine with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives. Substitution reactions result in various substituted benzimidazole compounds.

Scientific Research Applications

(S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Shares a similar heterocyclic structure but differs in the arrangement of nitrogen atoms.

    Imidazo[1,5-a]pyridine: Another related compound with a different ring fusion pattern.

    Imidazo[4,5-b]pyridine: Features a distinct fusion of the imidazole and pyridine rings.

Uniqueness

(S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride is unique due to its specific substitution pattern and the presence of the pyrrolidine ring

Properties

Molecular Formula

C13H17Cl2N3O2

Molecular Weight

318.20 g/mol

IUPAC Name

methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride

InChI

InChI=1S/C13H15N3O2.2ClH/c1-18-13(17)8-4-5-9-11(7-8)16-12(15-9)10-3-2-6-14-10;;/h4-5,7,10,14H,2-3,6H2,1H3,(H,15,16);2*1H/t10-;;/m0../s1

InChI Key

YLGBVXLIEJJHEY-XRIOVQLTSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)[C@@H]3CCCN3.Cl.Cl

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCCN3.Cl.Cl

Origin of Product

United States

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